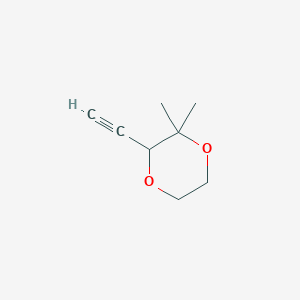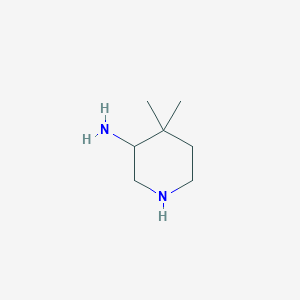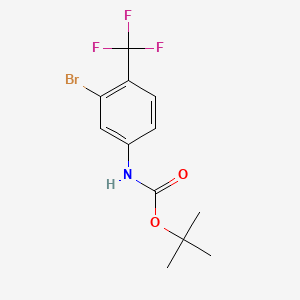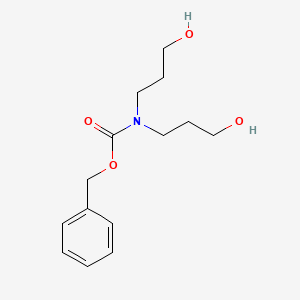
3-Ethynyl-2,2-dimethyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2,2-dimethyl-1,4-dioxane is an organic compound with the molecular formula C8H12O2 It is a liquid at room temperature and is known for its unique structure, which includes an ethynyl group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,2-dimethyl-1,4-dioxane typically involves the reaction of 2,2-dimethyl-1,4-dioxane with an ethynylating agent. One common method is the use of acetylene gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethynyl group to the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-2,2-dimethyl-1,4-dioxane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethynyl-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-2,2-dimethyl-1,4-dioxane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane-4,6-dione: Another compound with a dioxane ring but different substituents.
Uniqueness
3-Ethynyl-2,2-dimethyl-1,4-dioxane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to other dioxane derivatives. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-ethynyl-2,2-dimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-7-8(2,3)10-6-5-9-7/h1,7H,5-6H2,2-3H3 |
Clé InChI |
BWVDLHUPKNZNJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OCCO1)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)


![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)



![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)


